BenchChemオンラインストアへようこそ!

(S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine

vasodilator potency hindlimb perfusion beta-blocker comparison

(S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine (CAS 65321-41-7), also designated MK-761, is a chiral aryloxypropanolamine derivative belonging to the 3-cyanopyridine class of beta-adrenoceptor antagonists. This compound is distinguished by its single-molecule combination of non-selective beta-adrenergic receptor blockade and direct peripheral vasodilator activity, a dual pharmacological profile documented in the primary research literature.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 65321-41-7
Cat. No. B1676627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine
CAS65321-41-7
Synonyms(S)-2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine
2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine
MK 761
MK 761, (R)-isomer
MK 761, monohydrochloride
MK 761, monohydrochloride, (R)-isomer
MK 761, monohydrochloride, (S)-isomer
MK-761
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O
InChIInChI=1S/C13H19N3O2/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12/h4-6,11,16-17H,8-9H2,1-3H3/t11-/m0/s1
InChIKeyKVTGTAZVDSYIPY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine (MK-761): A Dual-Action Beta-Blocker with Intrinsic Vasodilator Activity for Cardiovascular Research


(S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine (CAS 65321-41-7), also designated MK-761, is a chiral aryloxypropanolamine derivative belonging to the 3-cyanopyridine class of beta-adrenoceptor antagonists [1]. This compound is distinguished by its single-molecule combination of non-selective beta-adrenergic receptor blockade and direct peripheral vasodilator activity, a dual pharmacological profile documented in the primary research literature [1][2]. The (S)-enantiomer configuration is specified as the active form, and the compound is characterized by a 3-cyanopyridine heterocyclic core rather than the classical phenyl ring found in most beta-blockers, a structural feature conferring the vasodilator property [3].

Why Generic Beta-Blocker Interchangeability Fails for (S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine in Research Applications


Conventional beta-blockers such as propranolol, timolol, or pindolol cannot substitute for (S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine in experimental settings requiring combined beta-blockade and direct vasodilation from a single molecular entity. The dual pharmacophore arises from the unique 3-cyanopyridine scaffold, where the cyano group positioned ortho to the aminohydroxypropoxy side chain is essential for vasodilator activity; isoelectronic heterocyclic replacements or side-chain modifications systematically alter this dual-action profile [1][2]. Furthermore, this compound's antihypertensive mechanism exhibits a distinctive resistance to propranolol pretreatment that is not shared by pindolol or sulfinalol, indicating mechanistic divergence that simple potency comparisons cannot capture [2].

Quantitative Comparator Evidence for (S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine: Differentiation Against Closest Analogs


Vasodilator ED50 in Canine Hindlimb: MK-761 vs. Pindolol, Sulfinalol, and Prizidilol

In a direct head-to-head study measuring vasodilator potency via intraarterial injection in the sympathetically denervated dog hindlimb, MK-761 exhibited the lowest ED50 (0.24 μg) for increasing blood flow by 50 mL/min, surpassing pindolol (0.3 μg), sulfinalol (0.48 μg), prizidilol (331 μg), and hydralazine (51 μg) [1]. This demonstrates that MK-761 is the most potent direct vasodilator among this panel of dual-action beta-blockers.

vasodilator potency hindlimb perfusion beta-blocker comparison ED50

Beta-Adrenoceptor Blocking Potency: MK-761 Matches Timolol and Pindolol in Anesthetized Dogs

In anesthetized dogs, MK-761 was found to be approximately as potent as timolol and pindolol in blocking both cardiac and vascular beta-adrenergic receptors, establishing reference-class antagonist activity alongside its vasodilator property [1][2]. Critically, the compound was determined not to be cardioselective [1].

beta-adrenoceptor blockade cardiac beta receptors vascular beta receptors timolol pindolol

Non-Cardiodepressant Profile: MK-761 vs. Propranolol in Isolated Cat Papillary Muscle

In isolated cat heart papillary muscle preparations, MK-761, unlike propranolol, did not depress contractile force while effectively antagonizing isoproterenol-induced positive inotropic responses [1][2]. No intrinsic sympathomimetic activity (ISA) was observed in vitro, though a slight heart rate increase was noted in reserpinized rats in vivo, indicating weak ISA detectable only under specific conditions [1].

cardiodepression contractile force propranolol cat papillary muscle intrinsic sympathomimetic activity

Human Metabolic Stability: Species-Divergent Pharmacokinetics of MK-761 vs. Rat and Dog

In human subjects receiving a 6 mg oral dose of 14C-labeled MK-761, unchanged parent compound represented 58% of urinary radioactivity, with a renal elimination half-life of 4.0 ± 0.9 hr [1]. In stark contrast, unchanged drug accounted for only 7% and 1% of excreted radioactivity in rat and dog urine, respectively, indicating extensive first-pass or systemic metabolism in these preclinical species [1]. The major metabolite identified across all three species was 5-hydroxy-MK-761, representing approximately 5% of excreted radioactivity [1].

metabolic stability renal elimination species differences unchanged drug excretion half-life

Antihypertensive Mechanism: Propranolol-Resistant Blood Pressure Lowering by MK-761 vs. Pindolol and Sulfinalol

In conscious spontaneously hypertensive rats (SHR), oral MK-761 (2.5 mg/kg) reduced blood pressure, but unlike sulfinalol and pindolol, this antihypertensive effect was not inhibited by propranolol pretreatment (25 mg/kg, p.o.) [1]. This indicates that MK-761's blood pressure lowering is mediated, at least partially, through a beta-adrenoceptor-independent mechanism, despite the compound's demonstrated beta-blocking activity at these doses [1].

antihypertensive mechanism propranolol pretreatment SHR beta-receptor-independent pindolol

Structural Scaffold Differentiation: 3-Cyanopyridine Core vs. Classical Aryloxypropanolamine Beta-Blockers

The 3-cyanopyridine heterocyclic core of MK-761 represents a structural departure from the phenyl ring-based aryloxypropanolamine scaffold common to propranolol, pindolol, timolol, and atenolol [1][2]. Structure-activity relationship studies demonstrated that the cyano group positioned ortho to the aminohydroxypropoxy side chain and meta to the pyridine nitrogen is essential for vasodilator activity; replacement of the pyridine with thiazole, isothiazole, thiadiazole, or pyrazine heterocycles yields analogs with altered vasodilator/beta-blocker balance [1]. Three heterocyclic analogs (thiazole 2, isothiazoles 3 and 27) retained antihypertensive efficacy at 5 mg/kg in SHR, but their potency profiles differed from the parent 3-cyanopyridine [1].

3-cyanopyridine scaffold novelty SAR heterocyclic vasodilator pharmacophore

Optimal Research and Procurement Application Scenarios for (S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine (MK-761)


Dual-Mechanism Cardiovascular Pharmacology: Simultaneous Beta-Blockade and Direct Vasodilation in a Single Compound

MK-761 is ideally suited for ex vivo and in vivo cardiovascular studies requiring concurrent beta-adrenoceptor antagonism and direct peripheral vasodilation without the confounding variable of co-administering separate agents. Its potency equivalence to timolol and pindolol for beta-blockade [1], combined with its superior vasodilator ED50 (0.24 μg) relative to pindolol (0.3 μg) and sulfinalol (0.48 μg) [2], makes it the highest-potency dual-action agent in its comparator class for perfused hindlimb and isolated vascular bed preparations.

Beta-Receptor-Independent Antihypertensive Mechanism Studies in Hypertensive Rodent Models

For researchers investigating antihypertensive mechanisms that operate independently of beta-adrenoceptor blockade, MK-761 provides a unique experimental tool. In SHR, its blood pressure-lowering effect resists antagonism by propranolol pretreatment, unlike pindolol and sulfinalol [2]. This property enables experimental dissociation of beta-blockade from vasodilation within a single molecular entity, facilitating pathway deconvolution studies that are not feasible with conventional beta-blockers.

Human-Relevant Metabolic Profiling and In Vitro ADME Studies Requiring Metabolic Stability Benchmarking

MK-761 exhibits a pronounced human-specific metabolic stability profile: 58% unchanged drug excreted in human urine versus only 7% (rat) and 1% (dog) [3]. This species divergence makes MK-761 a valuable probe substrate for validating human hepatocyte or human liver microsome assay systems, and it underscores the necessity of using human-derived in vitro models when studying this chemotype. Its renal elimination half-life of 4.0 ± 0.9 hr in humans [3] provides a defined PK benchmark for experimental design.

Non-Cardiodepressant Beta-Blockade in Isolated Cardiac Tissue Experiments

In isolated cat papillary muscle and rat atria preparations, MK-761 delivers effective beta-adrenoceptor blockade without depressing baseline contractile force—a key advantage over propranolol, which is cardiodepressant in the same assay [1][4]. This property is critical for experiments where maintenance of physiological contractility is required during pharmacological beta-receptor antagonism, such as ischemia-reperfusion studies or inotropic response profiling.

Quote Request

Request a Quote for (S)-2-(3-tert-Butylamino-2-hydroxypropoxy)-3-cyanopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.